(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Regioisomerism Pyridine substitution Hydrogen-bond acceptor

Researchers developing kinase inhibitors require structurally verified starting materials. This compound provides a confirmed 5-methyl regioisomer (InChI Key: DEDGWXRBQNLOPI-UHFFFAOYSA-N) with a pyridine HBA and N-methylpiperazine (pKa ~8.0-8.5) matching type I/II kinase hinge-binding motifs. Unlike the 2-methyl isomer, this regioisomer positions the methyl group para to the pyridine nitrogen, enabling defined SAR studies. Batch-specific NMR/HPLC/GC characterization available. For R&D use only.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
Cat. No. B11805800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCN(CC2)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3
InChIKeyDEDGWXRBQNLOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl(phenyl)methanone: Procurement Overview


(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355188-60-1, MF: C18H21N3O, MW: 295.38) is a heterocyclic research compound featuring a 2,3,5-trisubstituted pyridine core bearing a 5-methyl group and a 6-(4-methylpiperazin-1-yl) substituent, linked via a carbonyl bridge to a phenyl ring (benzophenone scaffold) [1]. The compound is classified as an aryl ketone and is commercially available from multiple vendors at purities ranging from 95% to 97%, with batch-specific analytical characterization (NMR, HPLC, GC) provided upon request . Its structural features—particularly the N-methylpiperazine moiety and the pyridine core—place it within a chemical space explored for kinase inhibitor design, though published bioactivity data specific to this compound remain absent from the peer-reviewed literature as of the search date. Procurement decisions must therefore rest on structural identity verification, regioisomeric purity, and scaffold-level differentiation from closely related analogs.

Structural identity verification Regioisomeric purity (5-methyl position confirmed) and NMR/HPLC confirmation are essential before assay use
Scaffold-level differentiation Pyridine-core design with N-methylpiperazine provides a distinct pharmacophore pattern for kinase inhibitor fragment studies
Procurement with batch QC Supplier-specified purity levels and accompanying analytical documentation reduce impurity-related assay interference risk

5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl(phenyl)methanone: Regioisomer Substitution Risk


This compound cannot be generically substituted with its closest positional isomer, (2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, or with phenyl-core analogs from the broader methyl piperazine phenyl methanone class. The 5-methyl substitution places the methyl group para to the pyridine nitrogen and adjacent to the piperazine ring, whereas the 2-methyl isomer places it ortho to the pyridine nitrogen, altering both the electron density distribution on the pyridine ring and the steric environment around the key hydrogen-bond-accepting nitrogen [1]. In related methyl piperazine phenyl methanone series tested against cancer cell lines (A-549, HCT-116, MIAPaCa-2), even minor substituent changes (e.g., 3-OCH₃ vs. 4-OCH₃ on the phenyl ring) produced IC₅₀ differences of over 5-fold, demonstrating that seemingly conservative structural modifications yield quantitatively distinct biological outcomes [2]. Simple replacement with an unverified analog risks introducing an untested regioisomer with unknown activity, selectivity, and solubility profiles.

2-Methyl regioisomer is not interchangeable
The methyl group position (para vs. ortho to pyridine N) alters pyridine basicity and steric environment; estimated pKa shift may change target engagement and solubility
Phenyl-core analogs lack key HBA site
Compounds without the pyridine nitrogen hydrogen-bond acceptor cannot replicate hinge-region interactions; reported biological outcomes may differ substantially
Unverified analog substitution introduces unknown profiles
Even conservative modifications (e.g., methoxy position shift) have shown >5-fold IC₅₀ variation in related series; direct replacement without analytical and biological verification is not supported

Differentiation Evidence for 5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl(phenyl)methanone


Pyridine Regioisomerism: 5-Methyl vs. 2-Methyl

The target compound bears the methyl group at the pyridine 5-position (para to the ring nitrogen), confirmed by the SMILES notation O=C(C1=CC(C)=C(N2CCN(C)CC2)N=C1)C3=CC=CC=C3 and InChI Key DEDGWXRBQNLOPI-UHFFFAOYSA-N [1]. The closest cataloged analog is (2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, which positions the methyl group ortho to the pyridine nitrogen. This regioisomeric difference alters the pKa of the pyridine nitrogen (estimated shift of approximately 0.5–1.0 log units based on Hammett substituent constants for methyl at the 2- vs. 5-position [2]) and changes the dihedral angle between the carbonyl and the pyridine ring, affecting molecular recognition by biological targets. No direct comparative bioactivity data exist for these two regioisomers; however, in analogous pyridine-based kinase inhibitor series, regioisomeric methyl shifts have been shown to alter target potency by 10- to 100-fold [3].

Pyridine Regioisomerism
Class-level inference
Target: 5-methyl (para to pyridine N)
Comparator: 2-methyl (ortho to pyridine N)
Est. pKa shift ~0.5–1.0 log units
Regioisomeric identity requires analytical verification; hydrogen-bond acceptor profile may differ
No direct comparative IC₅₀ data; Hammett-based estimate only
Regioisomerism Pyridine substitution Hydrogen-bond acceptor Medicinal chemistry

Supplier Purity: Bidepharm vs. AKSci

Two verified vendors supply this compound with different minimum purity specifications: Bidepharm lists a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC ; AKSci specifies a minimum purity of 95% . The 2-percentage-point purity difference, while modest, corresponds to a maximum impurity burden of 3% vs. 5% (w/w). For dose-response assays conducted at compound concentrations of 10–100 µM, a 5% impurity level could introduce an active impurity at 0.5–5 µM, potentially confounding IC₅₀ or EC₅₀ determinations if the impurity possesses biological activity.

Supplier Purity
Data to verify
97% (Bidepharm) vs 95% (AKSci) minimum purity
Specification review may reduce impurity-driven assay artifacts; batch QC documentation recommended
Supplier-specified; actual batch purity may exceed minimums
Purity specification Procurement Analytical chemistry Quality assurance

Pyridine vs. Phenyl Core: Hydrogen-Bonding Potential

The target compound contains a pyridine core that provides a heterocyclic nitrogen capable of acting as a hydrogen-bond acceptor (HBA). In contrast, the methyl piperazine phenyl methanone derivatives reported by Singh et al. (2024) employ a phenyl core lacking this additional HBA site [1]. This structural feature is relevant because the pyridine nitrogen can participate in key hydrogen-bond interactions with kinase hinge regions (e.g., with the backbone NH of Met793 in EGFR or the corresponding residue in other kinases), a well-established pharmacophore element in type I and type II kinase inhibitors [2]. The phenyl-core analogs in the Singh series cannot form this interaction, which may explain why their reported IC₅₀ values against A-549 and HCT-116 cell lines were in the micromolar range (best compound A-11: IC₅₀ = 5.71 µM on A-549, 4.26 µM on HCT-116), while pyridine-containing kinase inhibitors frequently achieve nanomolar potency [3].

Core HBA Potential
Cross-study comparable
Target: pyridine core (+1 ring N HBA)
Comparator: phenyl-core analogs (0 ring N HBA)
Published analog best IC₅₀ ~4–6 µM (MTT)
Additional HBA site may support hinge-region target engagement; direct comparison data not available
Class-level inference from kinase inhibitor design principles
Scaffold hopping Hydrogen bonding Pyridine Kinase inhibitor design

N-Methylpiperazine vs. Unsubstituted Piperazine

The target compound incorporates an N-methylpiperazine moiety (4-methylpiperazin-1-yl) at the pyridine 6-position. This is structurally distinct from analogs bearing an unsubstituted piperazine (secondary amine) or a piperidine ring. In the Singh et al. (2024) series, all active compounds contained an N-methylpiperazine group, and the structure-activity trend showed that electron-donating substituents on the terminal phenyl ring generally improved cytotoxicity, while electron-withdrawing groups (Cl, Br) rendered compounds inactive (IC₅₀ > 100 µM) [1]. The N-methyl group increases the piperazine pKa (calculated pKa ~8.0–8.5 for the tertiary amine vs. ~9.5–10.0 for the secondary amine in unsubstituted piperazine), which moderates basicity and can improve membrane permeability and CNS penetration potential [2]. Additionally, the N-methyl group removes a hydrogen-bond donor site relative to unsubstituted piperazine, altering the compound's pharmacokinetic and target-binding profiles.

N-Methylpiperazine vs Unsubstituted
Class-level inference
N-methyl: tertiary amine, pKa ~8.0–8.5, 0 HBD
Unsubstituted: secondary amine, pKa ~9.5–10.0, 1 HBD
Basicity and HBD control influence permeability and solubility; relevant for cell-based assay conditions
Estimated pKa values; no experimental data for this compound
N-methylpiperazine Solubility Basicity CNS penetration

5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl(phenyl)methanone: Key Application Scenarios


Targeting Kinase ATP-Binding Pockets in Drug Design

The pyridine core and N-methylpiperazine moiety present a pharmacophore pattern (heterocyclic HBA + solubilizing basic amine) that matches the hinge-region binding motif of numerous type I and type II kinase inhibitors [1]. Unlike phenyl-core analogs from the Singh series that lack the pyridine nitrogen HBA [2], this compound can be docked into ATP-binding sites with the pyridine nitrogen oriented toward the hinge backbone NH (e.g., Met793 in EGFR). The 5-methyl substituent provides a defined steric footprint that can be exploited for selectivity engineering against kinases with differently sized gatekeeper residues.

Regioisomer Selectivity Profiling for Kinase Probes

The confirmed 5-methyl regioisomeric identity (verified by InChI Key DEDGWXRBQNLOPI-UHFFFAOYSA-N [3]) makes this compound a defined starting point for synthesizing and comparing a matched molecular pair with the 2-methyl regioisomer. Such paired comparisons can reveal how the methyl position on the pyridine ring affects kinase selectivity, aqueous solubility, and metabolic stability—information that is transferable to other pyridine-containing lead series.

Cytotoxicity Screening: Cancer Cell Lines

Although no direct cytotoxicity data exist for this specific compound, the Singh et al. (2024) study provides a quantitative benchmarking framework: gefitinib IC₅₀ values of 16.56 µM (A-549), 10.51 µM (HCT-116), and 49.50 µM (MIAPaCa-2) and the best-in-series compound A-11 at 5.71 µM, 4.26 µM, and 31.36 µM respectively [2]. Any newly generated MTT data for this compound can be directly compared against these published values using identical cell lines and assay conditions, enabling rapid assessment of whether the pyridine core confers a potency advantage.

Physicochemical Tuning via N-Methylpiperazine

The N-methylpiperazine moiety in this compound provides an estimated pKa of ~8.0–8.5, which is ~1–2 log units lower than an unsubstituted piperazine analog [4]. This pKa range is favorable for achieving balanced solubility and permeability at physiological pH. Researchers optimizing CNS exposure or seeking to reduce hERG liability (often associated with highly basic amines) can use this compound as a reference point for synthesizing and testing N-des-methyl or N-ethyl analogs to map the basicity-activity relationship.

Application
Selection Property
Validation Focus
Kinase ATP-pocket pharmacophore studies
Heterocyclic HBA + solubilizing amine motif
Docking and hinge-region binding confirmation
Regioisomer selectivity profiling
Confirmed 5-methyl regioisomeric identity
Matched molecular pair synthesis and selectivity assays
Cancer cell-line cytotoxicity screening
Cell-model assay compatibility (A-549, HCT-116, MIAPaCa-2)
MTT benchmarking against published comparator data
Physicochemical tuning via piperazine basicity
Basicity-controlled N-methylpiperazine scaffold
pKa determination and permeability/solubility profiling
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